4-[4-(Methylsulfanyl)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine
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Overview
Description
4-[4-(Methylsulfanyl)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine is a compound belonging to the class of aminopyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a pyridinyl group and a methylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methylsulfanyl)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of boron reagents and palladium catalysts is crucial for the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Methylsulfanyl)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted aminopyrimidines.
Scientific Research Applications
4-[4-(Methylsulfanyl)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Studied for its therapeutic potential in treating diseases such as leukemia.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-(Methylsulfanyl)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular signaling pathways, which is particularly useful in cancer treatment .
Comparison with Similar Compounds
4-[4-(Methylsulfanyl)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine can be compared with other aminopyrimidine derivatives, such as:
Imatinib: A well-known kinase inhibitor used in the treatment of leukemia.
PLK4 Inhibitors: Compounds with an aminopyrimidine core that inhibit the PLK4 enzyme, showing potential in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
914675-02-8 |
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Molecular Formula |
C16H14N4S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-(4-methylsulfanylphenyl)-6-pyridin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C16H14N4S/c1-21-13-4-2-11(3-5-13)14-10-15(20-16(17)19-14)12-6-8-18-9-7-12/h2-10H,1H3,(H2,17,19,20) |
InChI Key |
YGYDPZBYTNIOPS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=NC=C3 |
Origin of Product |
United States |
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